Tris(2,5-xylyl) phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

tris(2,5-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-7-10-19(4)22(13-16)26-29(25,27-23-14-17(2)8-11-20(23)5)28-24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHAARLWBHZGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940648 | |

| Record name | Tris(2,5-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

260-265 °C @ 8 mm Hg | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, benzene; slightly soluble in ethanol | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.197 @ 25 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (from crystallization with dilute alcohol) | |

CAS No. |

19074-59-0 | |

| Record name | Phenol, 2,5-dimethyl-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19074-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019074590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, phosphate (3:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2,5-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,5-xylyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP52A5JDYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79.8 °C | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tris(2,5-xylyl) Phosphate: Synthesis, Characterization, and Industrial Significance

Foreword: Navigating the Isomeric Complexity of Triaryl Phosphates

This guide provides a detailed technical exploration of Tris(2,5-xylyl) phosphate (CAS No. 19074-59-0). It is imperative for the reader—be it a researcher, industrial chemist, or toxicologist—to understand a critical nuance from the outset. While this document focuses on the specific 2,5-dimethylphenyl isomer, much of the commercially available and historically studied material is "Trixylyl phosphate" or "TXP" (CAS No. 25155-23-1). TXP is a complex UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials) derived from mixed xylenol feedstocks.[1][2] These mixtures contain multiple isomers, with the 2,5-isomer being a significant component alongside 2,3-, 3,5-, 2,4-, and 3,4-isomers, as well as other related compounds.[1][3] Consequently, this guide will meticulously differentiate between data specific to Tris(2,5-xylyl) phosphate and data derived from the broader technical TXP mixture, providing clarity in a field often clouded by isomeric ambiguity.

Molecular Identity and Physicochemical Profile

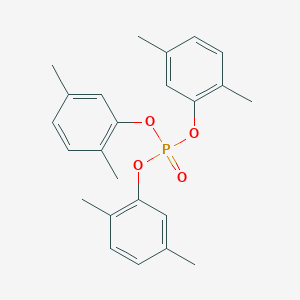

Tris(2,5-xylyl) phosphate is an organophosphate ester, a class of compounds known for their utility as flame retardants and plasticizers.[4][5] Its molecular structure, characterized by a central phosphate group bonded to three 2,5-dimethylphenyl moieties, imparts properties such as thermal stability and lipophilicity.

Chemical Structure

The foundational structure of Tris(2,5-xylyl) phosphate is depicted below. This specific substitution pattern dictates its physical properties and steric interactions.

Caption: Chemical structure of Tris(2,5-xylyl) phosphate.

Physicochemical Properties

The properties of Tris(2,5-xylyl) phosphate distinguish it from other isomers and dictate its application profile. Data for the pure 2,5-isomer is sparse; therefore, data for the technical TXP mixture is also provided for context.

| Property | Value for Tris(2,5-xylyl) phosphate | Value for Trixylyl Phosphate (TXP, Mixed Isomers) | Reference(s) |

| CAS Number | 19074-59-0 | 25155-23-1 | [6] |

| Molecular Formula | C₂₄H₂₇O₄P | C₂₄H₂₇O₄P | [3] |

| Molecular Weight | 410.44 g/mol | ~410.45 g/mol | [3] |

| Appearance | Crystalline solid | Clear, viscous liquid | [4][6] |

| Melting Point | 79-82 °C | ~ -20 °C (Pour Point) | [3] |

| Boiling Point | Not specified | 243-265 °C at 10 mmHg | [2] |

| Water Solubility | Slightly soluble in ethanol; soluble in ether, benzene | 0.72–0.89 mg/L at 25°C | [2][6] |

| log Kₒw (Octanol-Water Partition Coefficient) | Estimated > 5 | 5.63 | [2][6] |

| Vapor Pressure | 3.28 x 10⁻⁸ mmHg at 25°C (estimated) | 5.15 x 10⁻⁸ mmHg at 30°C | [6][7] |

| Density | Not specified | 1.130–1.155 g/cm³ at 38°C | [2] |

Synthesis and Manufacturing

The industrial production of triaryl phosphates, including Tris(2,5-xylyl) phosphate, is typically achieved through the reaction of a phosphorus oxyhalide with the corresponding phenolic compounds.[4] This process, while established, requires careful control of reaction conditions to maximize yield and purity.

General Synthesis Pathway

The synthesis involves the esterification of 2,5-dimethylphenol (2,5-xylenol) with phosphorus oxychloride (POCl₃). The reaction proceeds via the stepwise displacement of chloride ions from POCl₃ by the phenoxide, releasing hydrogen chloride (HCl) as a byproduct. Catalysts are often employed to enhance the reaction rate.

Sources

- 1. chiron.no [chiron.no]

- 2. grokipedia.com [grokipedia.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Trixylyl phosphate - Wikipedia [en.wikipedia.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Page loading... [guidechem.com]

- 7. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of Tris(2,5-xylyl) Phosphate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Tris(2,5-xylyl) Phosphate in Context

Tris(2,5-xylyl) phosphate, also known as tris(2,5-dimethylphenyl) phosphate, is an organophosphate ester. It belongs to the broader category of triaryl phosphates, which are extensively utilized as flame retardants and plasticizers in a variety of industrial applications. It is crucial to distinguish the specific isomer, Tris(2,5-xylyl) phosphate (CAS No. 19074-59-0), from the commercial mixture known as Trixylyl phosphate (TXP) (CAS No. 25155-23-1). TXP is a complex blend of various xylyl phosphate isomers and other related compounds. Within these commercial mixtures, the 2,5-isomer is often a significant component.

A thorough understanding of the thermal stability and decomposition profile of pure Tris(2,5-xylyl) phosphate is paramount for predicting its behavior in high-temperature applications, assessing its environmental fate, and ensuring safe handling and processing. This guide provides a detailed examination of its thermal properties, employing established analytical techniques, and offers insights into its decomposition pathways.

Physicochemical Properties of Aryl Phosphates

To contextualize the thermal behavior of Tris(2,5-xylyl) phosphate, it is useful to consider the general properties of related triaryl phosphates. These compounds are typically characterized by low volatility and high thermal stability, attributes that make them effective in their industrial roles. The specific arrangement of the methyl groups on the phenyl rings can influence physical properties such as melting and boiling points.

| Property | Tris(2,5-xylyl) phosphate | Other Trixylyl Phosphate Isomers |

| Melting Point (°C) | 80-82 | Tris(2,3-dimethylphenyl) phosphate: 61Tris(3,5-dimethylphenyl) phosphate: 33 or 46Tris(2,6-dimethylphenyl) phosphate: 136-138 |

| Boiling Point (°C) | Not explicitly found for the pure isomer. | Commercial Trixylyl Phosphate: >300 |

| Appearance | Crystalline solid at room temperature | Commercial Trixylyl Phosphate is a clear, viscous liquid. |

Thermal Analysis: Methodologies and Insights

The primary techniques for evaluating the thermal stability and decomposition of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of operations for the comprehensive thermal analysis of Tris(2,5-xylyl) phosphate.

Caption: Workflow for TGA and DSC analysis of Tris(2,5-xylyl) phosphate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is critical for determining the onset of decomposition and the stages of mass loss.

Detailed TGA Protocol

This protocol is based on the general principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[1][2][3][4]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications and ASTM E1131 guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of Tris(2,5-xylyl) phosphate into a clean, tared alumina crucible. The use of an alumina crucible is recommended for its inertness at high temperatures.

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere and remove any gaseous decomposition products.

-

Heating Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A controlled heating rate is crucial for reproducible results.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature. The resulting data is typically plotted as percentage mass loss versus temperature.

Expected TGA Profile and Interpretation

The initial mass loss would correspond to the cleavage of the P-O-Aryl bonds, leading to the formation of volatile xylenol and the generation of a polyphosphate residue. At higher temperatures, this residue may further decompose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Detailed DSC Protocol

This protocol is based on the principles described in ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[5][6]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per ASTM D3418.

-

Sample Preparation: Weigh 5-10 mg of Tris(2,5-xylyl) phosphate into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.

-

Atmosphere and Flow Rate: Use a nitrogen purge at a flow rate of 50 mL/min to provide an inert environment.

-

Heating Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature above the melting point but below the onset of decomposition (e.g., 120°C) at a heating rate of 10°C/min.

-

Cool the sample back to 25°C at 10°C/min.

-

Perform a second heating ramp from 25°C to a higher temperature (e.g., 400°C) at 10°C/min to observe both the melting and decomposition events.

-

-

Data Acquisition: Record the heat flow as a function of temperature. The data is plotted with heat flow on the y-axis and temperature on the x-axis.

Expected DSC Profile and Interpretation

The DSC thermogram of Tris(2,5-xylyl) phosphate is expected to show a sharp endothermic peak corresponding to its melting point, which has been reported to be in the range of 80-82°C. The area under this peak can be integrated to determine the enthalpy of fusion. At higher temperatures, an exothermic or endothermic event may be observed, corresponding to the decomposition of the molecule.

Decomposition Profile and Mechanistic Insights

The thermal decomposition of triaryl phosphates under inert conditions generally proceeds through the cleavage of the ester linkages. For Tris(2,5-xylyl) phosphate, the primary decomposition pathway is likely the scission of the P-O bond.

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of Tris(2,5-xylyl) phosphate.

The initial step involves the cleavage of the P-O-aryl bond, leading to the formation of 2,5-dimethylphenol (xylenol) and a diphosphate or polyphosphate intermediate. This process continues, releasing more xylenol molecules and forming a cross-linked polyphosphoric acid residue. At very high temperatures, this residue can further decompose to form phosphorus oxides. The primary volatile organic product expected from the decomposition under inert conditions is 2,5-dimethylphenol.

Conclusion

Tris(2,5-xylyl) phosphate is a crystalline solid with a melting point of approximately 80-82°C. Its thermal decomposition in an inert atmosphere is expected to commence at temperatures exceeding 300°C, primarily through the cleavage of the P-O-aryl bonds, yielding 2,5-dimethylphenol as the main volatile organic product and a polyphosphate residue. The methodologies for TGA and DSC analysis outlined in this guide, grounded in ASTM standards, provide a robust framework for the detailed characterization of its thermal stability and decomposition profile. This information is essential for its safe and effective application in various high-performance materials.

References

-

Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Environment Agency (UK). [Link]

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358, Intertek. [Link]

-

ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357, Intertek. [Link]

-

Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces, eScholarship, University of California. [Link]

Sources

- 1. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 4. chiron.no [chiron.no]

- 5. A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dual-Pronged Shield: Unraveling the Flame Retardant Mechanism of Trixylyl Phosphate

An In-depth Technical Guide for Researchers and Scientists

Introduction: The Enduring Role of Trixylyl Phosphate in Fire Safety

Trixylyl phosphate (TXP), an organophosphate ester, has long been a cornerstone in the field of flame retardants.[1][2][3] Utilized across a spectrum of polymeric materials, from vinyl polymers and cellulosics to engineering plastics, TXP's efficacy lies in its multifaceted approach to disrupting the combustion cycle.[1][4][5] This guide provides a comprehensive exploration of the chemical and physical mechanisms through which trixylyl phosphate imparts flame retardancy, offering a detailed perspective for researchers and professionals in materials science and fire safety engineering. While historically significant, it is important to note that the use of TXP is now restricted in some regions due to health and environmental concerns.[2]

Commercial TXP is typically a complex mixture of various tris(dimethylphenyl) phosphate isomers, produced through the reaction of phosphorus oxychloride with mixed xylenols.[2][3] This isomeric complexity can influence its physical properties and interactions within a polymer matrix.

Table 1: Key Physicochemical Properties of Trixylyl Phosphate

| Property | Value |

| Molecular Formula | C₂₄H₂₇O₄P |

| Molar Mass | 410.45 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | >300 °C at atmospheric pressure[3] |

| Decomposition Temperature | Above 300 °C[3] |

| Solubility in Water | Very low (e.g., 0.11 mg/l for the trixylenyl phosphate component)[3] |

The Core Mechanism: A Tale of Two Phases

The flame retardant action of trixylyl phosphate is not a singular event but a coordinated attack on the fire triangle—heat, fuel, and oxygen—operating in both the solid (condensed) and gaseous phases of combustion.

Condensed-Phase Action: The Formation of a Protective Char Layer

The primary defense mechanism of trixylyl phosphate in the condensed phase is the promotion of a carbonaceous char layer on the surface of the polymer.[1] This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire.[1]

The process is initiated by the thermal decomposition of trixylyl phosphate at elevated temperatures.[3] This decomposition yields phosphoric acid and polyphosphoric acid.[6][7] These acidic species act as catalysts in the dehydration of the polymer backbone, particularly in polymers containing hydroxyl or other susceptible groups.[6][7] This acid-catalyzed dehydration promotes cross-linking and cyclization reactions within the polymer chains, leading to the formation of a stable, insulating char.[8]

Key Steps in Condensed-Phase Action:

-

Thermal Decomposition of TXP: Heat from an ignition source causes TXP to break down.

-

Formation of Phosphoric Acids: The decomposition releases phosphoric acid and polyphosphoric acid.

-

Polymer Dehydration: The acids catalyze the removal of water from the polymer structure.

-

Cross-linking and Char Formation: The dehydrated polymer chains cross-link and aromatize, forming a robust carbonaceous char.

-

Barrier Effect: The char layer insulates the underlying material and restricts the flow of flammable gases to the flame front.

Gas-Phase Action: Quenching the Fire's Engine

Simultaneously, a portion of the trixylyl phosphate and its decomposition products volatilize and enter the gaseous phase, where they actively interfere with the chemical reactions of combustion.[9] The high-energy radicals, primarily hydroxyl (•OH) and hydrogen (•H) radicals, are the key species that propagate the chain reactions of a flame.[10][11]

Upon entering the flame, phosphorus-containing fragments from TXP decomposition, such as PO• radicals, act as potent radical scavengers.[9][10] These phosphorus radicals react with the highly reactive •OH and •H radicals, converting them into less reactive species.[10] This "radical trapping" effect disrupts the combustion chain reactions, reducing the flame temperature and ultimately extinguishing the flame.[9][10]

Key Steps in Gas-Phase Action:

-

Volatilization: TXP and its decomposition products enter the flame.

-

Formation of Phosphorus Radicals: High temperatures in the flame lead to the formation of active phosphorus species (e.g., PO•).

-

Radical Scavenging: Phosphorus radicals react with and neutralize high-energy •OH and •H radicals.

-

Flame Inhibition: The reduction in radical concentration slows down and can eventually stop the combustion reactions.

Experimental Evaluation of Flame Retardant Mechanisms

A comprehensive understanding of the flame retardant mechanism of trixylyl phosphate requires a suite of analytical techniques to probe both the condensed and gas-phase actions.

Thermal Analysis: TGA-FTIR

Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) is a powerful tool for investigating the thermal decomposition of TXP-containing polymers.

-

Objective: To determine the temperatures at which the material degrades and to identify the chemical nature of the evolved gaseous products.

-

Methodology:

-

A small sample of the polymer with and without TXP is placed in the TGA furnace.

-

The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

-

The TGA measures the weight loss of the sample as a function of temperature. An increase in the char yield at high temperatures for the TXP-containing sample indicates effective condensed-phase action.

-

The gases evolved during decomposition are transferred to an FTIR spectrometer.

-

The FTIR analyzes the infrared absorption of the gases, allowing for the identification of functional groups and specific molecules (e.g., water, carbon dioxide, and phosphorus-containing species). The detection of P=O and P-O bands in the gas phase provides evidence for gas-phase activity.[9]

-

Flammability Testing

1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

-

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample.[12][13][14][15]

-

Methodology:

-

A vertically oriented sample is placed in a glass chimney.[13][14]

-

A mixture of oxygen and nitrogen is flowed upwards through the chimney.[13][14]

-

The top of the sample is ignited.[13]

-

The oxygen concentration is adjusted until the flame is self-extinguishing.[13]

-

A higher LOI value for the TXP-containing polymer compared to the neat polymer indicates greater flame retardancy.

-

2. UL 94 Vertical Burn Test

-

Objective: To classify the flammability of a plastic material based on its response to a small flame ignition source.[16][17][18][19][20]

-

Methodology:

-

A flame is applied to the bottom of the specimen for 10 seconds and then removed. The time it takes for the flame to extinguish is recorded.[17]

-

The flame is immediately reapplied for another 10 seconds and removed, and the afterflame and afterglow times are recorded.[17]

-

Observations are made regarding flaming drips that could ignite a cotton patch placed below the specimen.[17]

-

Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior, with V-0 being the most flame-retardant classification.[16]

Table 2: UL 94 Vertical Burn Test Classifications

| Criteria | V-0 | V-1 | V-2 |

| Afterflame time for each individual specimen | ≤ 10 s | ≤ 30 s | ≤ 30 s |

| Total afterflame time for any set of 5 specimens | ≤ 50 s | ≤ 250 s | ≤ 250 s |

| Afterflame plus afterglow time for each individual specimen after the second flame application | ≤ 30 s | ≤ 60 s | ≤ 60 s |

| Dripping of flaming particles that ignite cotton | No | No | Yes |

3. Cone Calorimetry

-

Objective: To measure the heat release rate (HRR), time to ignition (TTI), and other combustion parameters of a material under controlled heat flux conditions.[21]

-

Methodology:

-

A horizontally oriented sample is exposed to a specific level of radiant heat from a conical heater.

-

The time it takes for the sample to ignite is recorded (TTI).

-

Upon ignition, the heat release rate is continuously measured. A lower peak heat release rate (pHRR) and total heat released (THR) for the TXP-containing polymer indicate a significant reduction in fire hazard.[21]

-

Smoke production and the evolution of toxic gases can also be monitored.

-

Conclusion: A Synergistic Approach to Fire Safety

The mechanism of action of trixylyl phosphate as a flame retardant is a prime example of a synergistic, dual-phase approach. By simultaneously forming a protective char layer in the condensed phase and actively inhibiting combustion chemistry in the gas phase, TXP provides effective fire protection to a wide range of polymeric materials. A thorough understanding of these mechanisms, verified through rigorous experimental evaluation, is crucial for the continued development of advanced and environmentally benign fire safety solutions.

References

-

PubChem. Trixylenyl phosphate. National Center for Biotechnology Information. [Link]

-

Sinobio Chemistry. (2024, October 11). What is Trixylenyl Phosphate(TXP)?. [Link]

-

Chiron AS. Trixylyl phosphate (TXP). [Link]

-

Environment Agency. (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). [Link]

- Google Patents. (2013).

-

ASTM International. (2023). D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). [Link]

-

ResearchGate. (2015). Char Structure and Charring Mechanism of Phosphazene-Based Epoxy Resin during Combustion. [Link]

-

Papaspyrides, C. D., & Kiliaris, P. (Eds.). (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. ACS Applied Polymer Materials, 1(5), 1045–1053. [Link]

-

Intertek. Oxygen Index ASTM D2863. [Link]

-

MG Chemicals. (2020). Understanding The UL94 Vertical Burn Test. [Link]

-

MDPI. (2021). The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. Polymers, 13(21), 3799. [Link]

-

National Center for Biotechnology Information. (2023). Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. Polymers, 15(7), 1709. [Link]

-

Royal Society of Chemistry. (2018). Kinetics of the gas-phase reaction of hydroxyl radicals with trimethyl phosphate over the 273–837 K temperature range. Physical Chemistry Chemical Physics, 20(3), 1533-1542. [Link]

-

National Center for Biotechnology Information. (2023). The Effect of Phosphoric Acid on the Flame Retardancy and Interfacial Adhesion of Carbon Fiber with Thermoplastic Resin PA6. Polymers, 15(13), 2942. [Link]

-

UL Solutions. Combustion (Fire) Tests for Plastics. [Link]

-

Fireproof cable. Oxygen Index Test in accordance with ASTM D 2863. [Link]

-

ResearchGate. (2021). The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. [Link]

-

MDPI. (2019). Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66. Polymers, 11(11), 1779. [Link]

-

FAA Fire Safety. Standard Method of Test for FLAMMABILITY OF PLASTICS USING THE OXYGEN INDEX METHOD. [Link]

-

ResearchGate. (2007). Char-forming mechanism of a novel polymeric flame retardant with char agent. [Link]

-

ResearchGate. (2008). The limiting oxygen index test (revisited). [Link]

-

Sinobio Chemistry. (2024, August 22). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. [Link]

Sources

- 1. What is Trixylenyl Phosphate(TXP)? - Sinobio Chemistry [sinobiochemistry.com]

- 2. chiron.no [chiron.no]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. CAS 25155-23-1: Trixylenyl phosphate | CymitQuimica [cymitquimica.com]

- 6. The Effect of Phosphoric Acid on the Flame Retardancy and Interfacial Adhesion of Carbon Fiber with Thermoplastic Resin PA6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66 | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetics of the gas-phase reaction of hydroxyl radicals with trimethyl phosphate over the 273–837 K temperature range - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. store.astm.org [store.astm.org]

- 13. Oxygen Index ASTM D2863 [intertek.com]

- 14. Oxygen Index Test in accordance with ASTM D 2863|FAQ [fireproof-cables.com]

- 15. fire.tc.faa.gov [fire.tc.faa.gov]

- 16. specialchem.com [specialchem.com]

- 17. mgchemicals.com [mgchemicals.com]

- 18. Combustion (Fire) Tests for Plastics | UL [ul.com]

- 19. media.digikey.com [media.digikey.com]

- 20. boedeker.com [boedeker.com]

- 21. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Purification and Analysis of Tris(2,5-xylyl) Phosphate

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purification and quantitative analysis of Tris(2,5-xylyl) phosphate, a significant organophosphate compound used as a plasticizer and flame retardant.[1] Given that commercial trixylenyl phosphate is often a complex mixture of various isomers and related substances, a reliable chromatographic method is essential for quality control and research.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development principles, a detailed protocol, and validation in accordance with ICH guidelines.[4][5]

Introduction

Tris(2,5-xylyl) phosphate is a member of the triaryl phosphate ester family, which sees wide industrial use.[6] The synthesis of these compounds often results in a mixture of isomers and impurities, making purification a critical step to ensure product quality and safety.[7][8] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such complex mixtures.[9] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating non-polar compounds like Tris(2,5-xylyl) phosphate.[10]

The causality behind the experimental choices is explained throughout, providing a clear understanding of the method's development and ensuring its trustworthiness through a self-validating system of checks and balances.

Physicochemical Properties of Tris(2,5-xylyl) Phosphate

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

-

Structure and Polarity: Tris(2,5-xylyl) phosphate is a non-polar, hydrophobic molecule due to the three aromatic xylenyl groups attached to the phosphate ester core.[1] This high degree of non-polarity dictates the use of a reversed-phase chromatographic approach, where a non-polar stationary phase is paired with a polar mobile phase.[9][11]

-

Solubility: The compound has very low solubility in water but is soluble in organic solvents such as toluene, acetonitrile, and methanol.[1][12] This informs the choice of diluent for sample preparation and the organic component of the mobile phase.

-

UV Absorbance: The presence of aromatic rings in the structure results in strong UV absorbance, making UV detection a suitable and sensitive method for quantification. The UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development and Rationale

The goal was to develop a method that provides high resolution, good peak shape, and reliable quantification.

Choice of Stationary Phase (Column)

Rationale: Based on the non-polar nature of Tris(2,5-xylyl) phosphate, a C18 (octadecylsilane) bonded silica column was selected. C18 columns are the most popular type for reversed-phase HPLC, offering excellent retention and separation of hydrophobic compounds.[10]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Justification: The 150 mm length provides sufficient theoretical plates for good resolution, while the 5 µm particle size offers a good balance between efficiency and backpressure.

Choice of Mobile Phase

Rationale: A gradient elution with a mixture of water and an organic solvent is necessary to elute the highly retained Tris(2,5-xylyl) phosphate in a reasonable time with good peak shape. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

-

Mobile Phase A: HPLC-grade Water

-

Mobile Phase B: HPLC-grade Acetonitrile

-

Justification: A gradient starting with a higher percentage of water and increasing the percentage of acetonitrile allows for the elution of any more polar impurities first, followed by the target analyte. This approach ensures sharp peaks and a stable baseline.

Detection

Rationale: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. By monitoring at the λmax of Tris(2,5-xylyl) phosphate, optimal sensitivity is achieved. A wavelength of 265 nm is a typical starting point for substituted aromatic compounds.

Experimental Workflow and Protocol

The overall process from sample preparation to data analysis is outlined below.

Caption: High-Level HPLC Workflow Diagram.

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

-

Filter both phases through a 0.45 µm membrane filter.

-

Degas the mobile phases using sonication or helium sparging for 15 minutes.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of Tris(2,5-xylyl) phosphate reference standard.

-

Dissolve in acetonitrile in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Perform serial dilutions to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh the sample containing Tris(2,5-xylyl) phosphate.

-

Dissolve in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 265 nm |

| Run Time | 25 minutes |

Table 1: Optimized HPLC Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 30 | 70 |

| 15.0 | 0 | 100 |

| 20.0 | 0 | 100 |

| 20.1 | 30 | 70 |

| 25.0 | 30 | 70 |

Table 2: Gradient Elution Program

-

System Suitability Testing (SST):

-

Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

-

The system is deemed suitable for use if it meets the acceptance criteria outlined in Table 3.[13][14][15] The objective of SST is to verify that the complete analytical system is suitable for its intended application.[15]

-

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[13] |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency.[16] |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[13] |

| % RSD of Retention Time | ≤ 1.0% | Confirms retention time reproducibility. |

Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria

Method Validation

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[17][18] Validation ensures the reliability and accuracy of the results.[4][19]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the Tris(2,5-xylyl) phosphate peak from any impurities.

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are recommended.[17] The linearity should be evaluated by linear regression analysis of the calibration curve.

-

Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

-

-

Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

Conclusion

This application note presents a specific, accurate, and precise RP-HPLC method for the purification and analysis of Tris(2,5-xylyl) phosphate. The detailed protocol and the rationale behind the methodological choices provide a solid foundation for its implementation in quality control and research environments. The inclusion of system suitability and method validation criteria ensures that the method will consistently produce reliable data that meets regulatory expectations.[20]

References

-

Bhatt, J., & Patel, K. (2022). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Link

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Trixylyl phosphate. Link

-

Chiron. (n.d.). Trixylyl phosphate (TXP). Link

-

CymitQuimica. (n.d.). CAS 25155-23-1: Trixylenyl phosphate. Link

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Link

-

GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Link

-

Grokipedia. (n.d.). Trixylyl phosphate. Link

-

Lombardo, P., & Egry, I. J. (1979). Identification and gas-liquid chromatographic determination of aryl phosphate residues in environmental samples. Journal of the Association of Official Analytical Chemists, 62(1), 47–51. Link

-

MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Link

-

Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Link

-

Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Link

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

-

Waters Corporation. (n.d.). HPLC Separation Modes. Link

- Wenzel, T. (n.d.). System Suitability. LibreTexts.

-

Zhang, X. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Journal of Analytical and Pharmaceutical Chemistry. Link

-

CN104502496A - Detection method for trixylyl phosphate in plastic products - Google Patents. Link

-

A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. Link

-

Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Link

-

System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. Link

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Link

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Link

- System Suitability Requirements for SEC Chromatographic Methods Used in PA Labor

-

Analysis and Hydrolysis of Commercial Aryl Phosphates - epa nepis. Link

-

How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Link

-

(PDF) A high sensitivity, low volume HPLC method to determine soluble reactive phosphate in freshwater and saltwater - ResearchGate. Link

-

(PDF) Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate - ResearchGate. Link

Sources

- 1. CAS 25155-23-1: Trixylenyl phosphate | CymitQuimica [cymitquimica.com]

- 2. chiron.no [chiron.no]

- 3. grokipedia.com [grokipedia.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. Identification and gas-liquid chromatographic determination of aryl phosphate residues in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Importance of Quality Control in Trixylenyl Phosphate Manufacture - Sinobio Chemistry [sinobiochemistry.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. chromtech.com [chromtech.com]

- 10. waters.com [waters.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. CN104502496A - Detection method for trixylyl phosphate in plastic products - Google Patents [patents.google.com]

- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 15. frederick.cancer.gov [frederick.cancer.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. fda.gov [fda.gov]

- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

Application Notes & Protocols: Synthesis and Characterization of Tris(2,5-xylyl) phosphate for Research Applications

Introduction: The Scientific Merit of Tris(2,5-xylyl) phosphate

Tris(2,5-xylyl) phosphate, also known as tris(2,5-dimethylphenyl) phosphate, is an organophosphate ester with significant industrial and emerging research applications. Primarily utilized as a flame retardant and plasticizer in polymers and hydraulic fluids, its unique sterically hindered structure offers potential for novel applications in materials science and synthetic chemistry.[1][2] The 2,5-dimethylphenyl substituents create a bulky molecular architecture that can influence material properties such as thermal stability and viscosity. For researchers, this compound serves as an interesting scaffold for the development of functionalized triaryl phosphates and as a model for studying the structure-property relationships of organophosphate esters. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and detailed characterization of Tris(2,5-xylyl) phosphate for research and development purposes.

Chemical Profile and Safety

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇O₄P | [3] |

| Molecular Weight | 410.44 g/mol | [3] |

| CAS Number | 19074-59-0 | [3] |

| Appearance | Solid crystals | [3] |

| Solubility | Soluble in ether, benzene; slightly soluble in ethanol | [3] |

Safety Precautions: Tris(2,5-xylyl) phosphate is classified as a substance that may cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Tris(2,5-xylyl) phosphate: A Laboratory-Scale Protocol

The synthesis of Tris(2,5-xylyl) phosphate is achieved through the electrophilic substitution reaction between phosphorus oxychloride and 2,5-dimethylphenol. The reaction proceeds via the nucleophilic attack of the hydroxyl group of 2,5-dimethylphenol on the phosphorus center of phosphorus oxychloride, with the sequential displacement of chloride ions. Pyridine is utilized as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

Caption: Synthesis of Tris(2,5-xylyl) phosphate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethylphenol | 122.16 | 10.0 g | 0.0819 |

| Phosphorus oxychloride | 153.33 | 3.8 mL (6.28 g) | 0.0409 |

| Anhydrous Pyridine | 79.10 | 6.6 mL | 0.0819 |

| Anhydrous Dichloromethane | - | 100 mL | - |

| 1 M Hydrochloric Acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,5-dimethylphenol (10.0 g, 0.0819 mol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Reagents: Add anhydrous pyridine (6.6 mL, 0.0819 mol) to the flask. Slowly add phosphorus oxychloride (3.8 mL, 0.0409 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification of Tris(2,5-xylyl) phosphate

The crude product can be purified by either recrystallization or column chromatography.

Protocol 1: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. The crude product should be soluble in hot ethanol and insoluble in cold water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes slightly turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold ethanol/water (1:1), and dry under vacuum.[5]

-

Protocol 2: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column in hexanes.

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified Tris(2,5-xylyl) phosphate.

-

Characterization of Tris(2,5-xylyl) phosphate

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

Sources

- 1. US5097056A - Process for the preparation of triaryl phosphates using H3 PO4 and hard cation as a catalyst - Google Patents [patents.google.com]

- 2. chemistryviews.org [chemistryviews.org]

- 3. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Trixylyl Phosphate in Lubricant Base Oils

Welcome to the technical support center for lubricant formulation. This guide is designed for researchers, scientists, and formulation professionals encountering solubility issues with trixylyl phosphate (TXP) in various lubricant base oils. As a key anti-wear and extreme pressure additive, ensuring the complete and stable dissolution of TXP is critical for lubricant performance.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is trixylyl phosphate (TXP) and what is its primary function in lubricants?

A1: Trixylyl phosphate (TXP), also known as tris(dimethylphenyl) phosphate, is an organophosphate ester.[4] In lubricants, it primarily functions as an anti-wear (AW) and extreme pressure (EP) additive.[1][2] Under high-pressure and temperature conditions at metal-to-metal contact points, TXP decomposes and reacts with the metal surface to form a protective phosphide layer.[3] This sacrificial film prevents direct metal contact, significantly reducing wear and preventing seizure.[3][5] It is valued for its thermal stability and resistance to oxidation.[1]

Q2: I'm observing haze or sediment after adding TXP to my base oil. What are the root causes?

A2: Haze, cloudiness, or precipitation of TXP is a clear indicator of poor solubility. The primary causes are:

-

Polarity Mismatch: TXP is a relatively polar molecule due to the phosphate ester group. Many modern, highly refined base oils, such as API Group II, Group III, and polyalphaolefins (PAOs), are highly paraffinic and non-polar.[6][7] This mismatch in polarity is the most common reason for poor solubility.

-

Low Solvency of Base Oil: The solvency power of a base oil is its ability to dissolve additives. Highly refined base stocks have low aromatic content, which significantly reduces their ability to dissolve polar additives like TXP.[6] The aniline point of an oil is a measure of its solvency; a higher aniline point indicates lower solvency.[8]

-

Insufficient Temperature: The solubility of TXP is highly dependent on temperature.[6] Attempting to blend at too low a temperature will likely result in incomplete dissolution.

-

Concentration Exceeds Solubility Limit: Every base oil has a saturation point for a given additive at a specific temperature. You may be attempting to add more TXP than the base oil can physically dissolve.[6]

-

Low-Temperature Drop-Out: A blend that is clear and stable at room temperature or elevated temperatures may become hazy or form precipitates when cooled. This is known as reaching the "cloud point," where dissolved components begin to crystallize or separate.[9][10]

Q3: How do different API base oil groups affect TXP solubility?

A3: The American Petroleum Institute (API) classifies base oils into five groups based on their manufacturing process, saturate levels, sulfur content, and viscosity index (VI).[11][12][13] These properties directly impact solvency.

| API Group | Description | Saturates | Sulfur (%) | VI | Typical Solvency for TXP |

| Group I | Solvent-Refined Mineral Oil | < 90% | > 0.03% | 80-120 | Good to Excellent: Higher levels of aromatics and impurities provide good solvency.[7] |

| Group II | Hydrotreated Mineral Oil | ≥ 90% | ≤ 0.03% | 80-120 | Fair to Poor: Lower aromatic content reduces solvency compared to Group I.[6][7] |

| Group III | Severely Hydrocracked Mineral Oil | ≥ 90% | ≤ 0.03% | > 120 | Poor: Very low aromatic content results in poor solvency for polar additives.[7] |

| Group IV | Polyalphaolefins (PAO) | Synthetic Hydrocarbon | N/A | High | Very Poor: PAOs are highly non-polar and have extremely low solvency.[8] |

| Group V | All others (e.g., Esters, PAGs) | Varies | Varies | Varies | Excellent (Esters): Synthetic esters are polar and are excellent solvents for TXP.[14] |

Q4: Can co-solvents or solubility enhancers be used, and how do they work?

A4: Absolutely. Using a co-solvent is a very common and effective strategy.[15][16] Co-solvents are fluids that are miscible with both the base oil and the additive.[15] They act as a "bridge," improving the overall solvency of the blend. For TXP, the most effective co-solvents are synthetic esters (an API Group V base oil), such as dicarboxylic acid esters (e.g., dioctyl adipate).[6][14] These esters have a higher polarity that can effectively solvate the TXP molecules, allowing them to be stably incorporated into the non-polar base oil matrix.[17]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving TXP solubility issues.

Issue 1: Immediate Haze or Incomplete Dissolution at Blending Temperature

| Potential Cause | Diagnostic Step | Recommended Solution | Scientific Rationale |

| Insufficient Mixing Energy | Observe the blend during mixing. Are there "dead zones" in the vessel? Is the vortex sufficient? | Increase agitation speed or use a higher shear mixer. Ensure the mixing blade is appropriately sized and positioned for the vessel. | Proper agitation provides the mechanical energy needed to break down additive agglomerates and promote intimate contact between the base oil and TXP molecules, facilitating dissolution. |

| Blending Temperature Too Low | Measure the temperature of the base oil before and during TXP addition. | Gently heat the base oil to 40-60°C before and during the addition of TXP. Maintain heat and agitation until the solution is clear. | The solubility of solids and viscous liquids in oil increases with temperature.[6] Elevating the temperature provides the necessary thermal energy to overcome intermolecular forces and promote dissolution. |

| Solvency Mismatch | You are using a Group II, III, or IV base oil. | Introduce a synthetic ester co-solvent (e.g., 2-10% by weight). Start with a low concentration and increase as needed. | The polar ester molecules solvate the polar TXP, creating a more stable micro-environment that allows for dispersion within the non-polar bulk oil.[6][15] |

Issue 2: Solution is Clear When Hot, but Becomes Hazy Upon Cooling (Low-Temperature Instability)

| Potential Cause | Diagnostic Step | Recommended Solution | Scientific Rationale |

| Cloud Point Reached | Perform a cloud point test (ASTM D2500) on the final blend.[9][10] | 1. Add an ester co-solvent to depress the cloud point.[6] 2. Consider a base oil with better low-temperature properties. 3. Re-evaluate the required TXP concentration; a lower amount may be sufficient and stay in solution. | As the temperature drops, the kinetic energy of the molecules decreases, and the weak solvency of the base oil is no longer sufficient to keep the TXP dissolved. Wax crystals from the base oil can also act as nucleation sites for TXP precipitation.[9][10] Esters can interfere with this crystallization process. |

| Additive "Stacking" or Interaction | Does the formulation contain other additives? (e.g., viscosity index improvers, detergents). | Blend TXP into the base oil first until fully dissolved before introducing other additives. | Some additives can compete for solvency or interact in a way that reduces the overall stability of the blend. Ensuring TXP is fully dissolved first can mitigate these negative interactions. |

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing TXP solubility problems.

Caption: A decision-making workflow for troubleshooting TXP solubility.

Experimental Protocols

Protocol 1: Visual Solubility Assessment

Objective: To visually determine the solubility limit of TXP in a base oil at a specific temperature.

Materials:

-

Trixylyl Phosphate (TXP)

-

Base oil(s) to be tested

-

Series of clean, dry glass vials or beakers

-

Magnetic stirrer and stir bars

-

Hot plate with temperature control

-

Analytical balance

Procedure:

-

Preparation: Prepare a series of 100g samples of the base oil in separate beakers.

-

Heating: Place the beakers on a hot plate and heat to the desired test temperature (e.g., 40°C). Add a magnetic stir bar to each and begin moderate agitation.

-

Incremental Addition: To the first beaker, add 0.5% by weight of TXP. To the second, add 1.0%, to the third, 1.5%, and so on, creating a concentration gradient.

-

Dissolution: Allow each sample to mix for 30 minutes at temperature after the TXP addition.

-

Observation: After 30 minutes, stop agitation. Remove the beakers from the heat and visually inspect each against a dark background. Note the concentration at which the first signs of haze or undissolved material appear. This is the approximate solubility limit at that temperature.

-

Low-Temperature Check: Allow the clear samples to cool to room temperature and then place them in a refrigerator (approx. 4°C) for 24 hours. Observe for any signs of haze or precipitation, which would indicate low-temperature instability.

Protocol 2: Determining Cloud Point (Based on ASTM D2500)

Objective: To determine the temperature at which a lubricant blend becomes cloudy upon cooling, indicating the beginning of additive or wax precipitation.[9][10][18]

Materials:

-

Clear lubricant blend containing TXP

-

ASTM D2500 compliant apparatus (test jar, jacket, cooling bath)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: The sample must be free of moisture. Heat the sample to at least 14°C above the expected cloud point.[10]

-

Apparatus Setup: Place the cooling bath at the specified temperature. For expected cloud points above -38°C, the initial bath can be at 0°C.

-

Cooling: Pour the warm sample into the test jar to the marked level. Place the thermometer in the cork stopper and insert it into the jar. Place the jar inside the jacket and submerge it in the cooling bath.

-

Observation: At every 1°C drop in temperature, remove the jar from the jacket and quickly inspect the bottom for a distinct cloudiness or haze. This entire inspection should take no more than 3 seconds.[10]

-

Recording: The temperature at which the first haze is observed at the bottom of the jar is recorded as the cloud point.[18]

Mechanism of Co-Solvency

The diagram below illustrates how a polar ester co-solvent improves the solubility of polar TXP in a non-polar base oil.

Caption: Co-solvency mechanism for TXP in non-polar base oil.

References

- Benchchem. Technical Support Center: Solubility of Tricresyl Phosphate in Non-Polar Base Oils.

- ZXCHEM. Trixylyl Phosphate | Flame Retardant & Lubricant Additive.

- ChemicalBook. Trixylyl phosphate CAS#: 25155-23-1.

- GOV.UK. Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1).

- ZXCHEM. Trixylyl Phosphate.

- SciSpace. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils.

- Google Patents. BRPI0619880A2 - method for improving solvency and solubility of base oil (s) performance additives, lubricating oil feedstock, lubricating oil formulation, and lubricating oil additive concentrate.

- NASA Technical Reports Server. Mechanism of lubrication by tricresylphosphate (TCP).

- PubChem - NIH. Trixylenyl phosphate | C24H27O4P | CID 19736.

- GO YEN CHEMICAL INDUSTRIAL CO LTD. GOYENCHEM-TXP Trixylyl Phosphate CAS NO. 25155-23-1.

- Ayalytical. ASTM D2500 Method for Cloud Point Testing.

- SciSpace. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils.

- Google Patents. US3172816A - Method of increasing the oil solubility of compounds and products thereof.

- Wikipedia. Cosolvent.

- Eurofins TestOil. API Base Oil Classification Explained.

- ASTM International. D2500 Standard Test Method for Cloud Point of Petroleum Products and Liquid Fuels.

- ResearchGate. Novel Studies on Precipitated Phosphate Ester Scale Inhibitors for Precipitation Squeeze Application.

- ResearchGate. The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust.

- Nafta-Gaz. The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates.

- Avens Publishing Group. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils.

- American Petroleum Institute. Oil Categories.

- NCWM. Cloud Point of Petroleum Products and Liquid Fuels (Optical Detection Stepped Cooling Method).

- World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.

- Taylor & Francis Online. Cosolvent – Knowledge and References.

- Lube Media. New base oils pose a challenge for solubility and lubricity.

- DieselNet. Fuel Property Testing: Low Temperature Operability.

- Machinery Lubrication India. Understanding the Differences in Base Oil Groups.

- Pakelo Lubricants. Base Oil API Classification: Mineral and Synthetic.

- DPT Laboratories. Enhancing the Solubility of Poorly Water-Soluble Drugs in the Presence of Nano-Emulsion Particles.

- Google Patents. WO1997009291A1 - Addition of co-solvents to furfural for aromatic extractions.

- ADDINOL. Base oil - Definition & groups.

- PARSROS. Standard Test Method for Cloud Point of Petroleum Products (ASTM D 2500).

Sources

- 1. Trixylyl Phosphate | Flame Retardant & Lubricant Additive [zxchem.com]

- 2. zxchem.com [zxchem.com]

- 3. GOYENCHEM-TXP Trixylyl Phosphate CAS NO. 25155-23-1 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Understanding the Differences in Base Oil Groups [machinerylubricationindia.com]

- 8. lube-media.com [lube-media.com]

- 9. ASTM D2500 Method for Cloud Point Testing | Ayalytical [ayalytical.com]

- 10. Fuel Property Testing: Low Temperature Operability [dieselnet.com]

- 11. API Base Oil Classification Explained by Eurofins TestOil - TestOil [testoil.com]

- 12. pakelo.com [pakelo.com]

- 13. addinol.de [addinol.de]

- 14. BRPI0619880A2 - method for improving solvency and solubility of base oil (s) performance additives, lubricating oil feedstock, lubricating oil formulation, and lubricating oil additive concentrate - Google Patents [patents.google.com]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 18. Standard Test Method for Cloud Point of Petroleum Products (ASTM D 2500) [pachemtech.eu]

Technical Support Center: Refinement of Analytical Methods for Detecting Trixylyl Phosphate Impurities

Welcome to the technical support center for the analysis of trixylyl phosphate (TXP) impurities. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, validate, and troubleshoot analytical methods for this complex group of compounds. Trixylyl phosphate is not a single molecular entity but a complex mixture of isomers, often designated as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).[1][2] This complexity, coupled with the chemical properties of phosphate esters, presents unique analytical challenges.

This resource provides field-proven insights and systematic approaches to overcome common obstacles encountered during the analysis of TXP and related organophosphate impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during TXP analysis.

Q1: Why do my TXP peaks show significant tailing or broadening in my Gas Chromatography (GC) analysis?

A: Peak tailing for phosphate esters is a classic sign of unwanted secondary interactions within the GC system. The primary cause is often active sites in the sample flow path.

-

Causality: The phosphate group is polar and can interact strongly with active sites (e.g., free silanol groups) in glass liners, on column cuts, or on particulate accumulation in the injector. This leads to adsorption, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailing peak.

-

Quick Solution:

-

Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner. Replace it frequently, as its inertness degrades over time, especially with complex matrices.

-

Column Maintenance: Clip the first 10-15 cm from the front of your GC column. This removes accumulated non-volatile residues that can be a source of activity.

-

Check Sample Purity: Acidic impurities in your sample can damage the column's stationary phase, creating active sites.[3][4]

-

Q2: I am struggling to separate the various TXP isomers. What is the recommended starting point for column selection?

A: The co-elution of TXP isomers is a significant challenge due to their similar physical properties. The key is to select a GC column phase that can exploit subtle differences in their structure.

-

Expert Recommendation: A mid-polarity column is often the best starting point. While non-polar phases separate based on boiling point (which is very similar for isomers), a phenyl-containing phase can provide alternative selectivity.

-

Column Choices:

-

5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms): A good general-purpose starting point, but may not resolve all critical isomers.

-

Mid-Polarity Phenyl Phases (e.g., DB-1701, DB-35ms): These columns, with higher phenyl content (14-35%), offer different selectivity through pi-pi interactions with the aromatic rings of the TXP isomers, often providing superior resolution. A DB-1701 column has been successfully used for separating TXP from other phenol phosphates like tricresyl phosphate (TCP).[5]

-

High-Phenyl Phases (e.g., DB-65, HP-50+): In some cases, a higher phenyl content can further enhance isomer separation.

-

Q3: My method lacks the sensitivity to detect trace-level TXP impurities. How can I lower my Limit of Detection (LOD)?

A: Achieving low detection limits requires optimizing the entire analytical workflow, from sample preparation to detection.

-